(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound with the molecular formula and a molecular weight of 215.04 g/mol. It is classified as a dihydrobenzofuran derivative, which is notable for its presence in various bioactive molecules and pharmaceuticals. The compound is characterized by its bromine substitution at the 7-position of the benzofuran ring, which contributes to its unique chemical properties and potential applications in medicinal chemistry.
The compound is cataloged under the CAS number 1404230-46-1 and can be sourced from multiple suppliers. Its classification falls within the category of organic compounds, specifically as a brominated phenolic compound. Dihydrobenzofurans are known for their diverse biological activities, making them significant in drug development and synthetic organic chemistry .
The synthesis of (R)-7-bromo-2,3-dihydrobenzofuran-3-ol can be achieved through several methods, primarily involving bromination and subsequent reduction reactions. A common approach utilizes the following steps:
The synthesis reaction conditions include stirring at room temperature for approximately three hours, followed by extraction with ethyl acetate and purification through silica gel column chromatography. The final product can be isolated as a pale orange oil with a yield of around 95 mg .
The molecular structure of (R)-7-bromo-2,3-dihydrobenzofuran-3-ol features a fused benzene and furan ring system with a hydroxyl group (-OH) at the 3-position and a bromine atom at the 7-position. The stereochemistry at the chiral center (C3) is crucial for its biological activity.
The compound can participate in various chemical reactions due to its functional groups:
For example, in the presence of strong bases or nucleophiles, the bromine can be replaced with other functional groups, facilitating further synthetic transformations .
The mechanism of action for (R)-7-bromo-2,3-dihydrobenzofuran-3-ol involves its interaction with biological targets, which may include enzymes or receptors relevant to pharmacological activity. The presence of both hydroxyl and bromine groups allows for hydrogen bonding and hydrophobic interactions that can influence binding affinity and selectivity.
Research indicates that dihydrobenzofurans exhibit varied biological effects depending on their structural modifications. For instance, modifications at the benzofuran core can alter metabolic stability and solubility profiles, which are critical factors in drug design .
The compound is sensitive to light and air due to its reactive functional groups. It undergoes hydrolysis in aqueous conditions but remains stable under anhydrous conditions.
(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol has significant applications in scientific research:
Catalytic asymmetric transfer hydrogenation (CATH) has emerged as a pivotal strategy for synthesizing enantiomerically enriched alcohols from prochiral ketones. For (R)-7-bromo-2,3-dihydrobenzofuran-3-ol synthesis, this approach typically employs 7-bromo-2,3-dihydrobenzofuran-3-one as the key precursor ketone. The transformation capitalizes on hydrogen donors (commonly formic acid or Hantzsch esters) coupled with chiral transition metal catalysts to achieve high enantioselectivity [1] [4].
Two primary methodologies dominate this landscape:
Metal-Catalyzed Asymmetric Transfer Hydrogenation: Utilizing chiral Ru, Rh, or Ir complexes to orchestrate enantioselective hydride delivery. These systems often leverage Noyori-type catalysts modified with chiral diamines or amino alcohols, enabling enantiomeric excess (ee) values exceeding 90% under optimized conditions [4].
Biocatalytic Reduction: Employing ketoreductases (KREDs) as highly selective biocatalysts. Notably, ketoreductase KRED-101 achieves the reduction of 7-bromo-2,3-dihydrobenzofuran-3-one to the (R)-alcohol with exceptional stereoselectivity (>99% ee). This enzymatic approach offers advantages in mild reaction conditions (aqueous buffer, ambient temperature) and avoids heavy metal residues, aligning with green chemistry principles. However, substrate scope limitations sometimes necessitate enzyme screening or engineering [1].
Table 1: Biological Significance of Enantiopure Dihydrobenzofurans
Biological Target | (R)-Enantiomer IC₅₀ | (S)-Enantiomer IC₅₀ | Selectivity Ratio (S/R) | Reference Source |
---|---|---|---|---|
BRD4 Inhibition | 2.1 μM | 8.7 μM | 4.1 | [1] |
CYP1A2 Inhibition | 18.3 μM | 22.5 μM | 1.2 | [1] |
Aqueous Solubility | 12.4 mg/mL | 11.9 mg/mL | - | [1] |
The chiral ruthenium catalyst design stands as the cornerstone for achieving high stereoselectivity in the transfer hydrogenation of 7-bromo-2,3-dihydrobenzofuran-3-one. The most effective system reported utilizes chloro([(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene)ruthenium(II) (commonly referred to as Noyori-Ikariya type catalysts). This complex features an octahedral ruthenium center coordinated by a chiral diamine ligand (TsDPEN), a chlorido ligand, and an η⁶-coordinated mesitylene ring. The TsDPEN ligand provides the essential chiral environment through its rigid C₂-symmetric backbone and the sulfonamide nitrogen, which participates in a crucial metal-ligand bifunctional mechanism [4] [8].
The mechanism of stereochemical control involves a concerted process:
This catalyst system has demonstrated remarkable efficacy, enabling the synthesis of (R)-7-bromo-2,3-dihydrobenzofuran-3-ol in 95% yield and high enantiomeric excess (>90% ee) directly from the ketone precursor [4] [8].
Table 2: Ruthenium Catalyst Systems for (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol Synthesis
Catalyst Structure | Ligand Type | Max ee (%) | Key Feature | Reference |
---|---|---|---|---|
Chloro[(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(mesitylene)Ru(II) | Chiral Sulfonylated Diamine | >90 | Bifunctional mechanism; High activity at RT | [4] |
[Cp*RhCl₂]₂ + Chiral Ligand | Chiral Amino Acid/Diamine | 92 | Requires higher T; Lower ee for this substrate | [3] |
Cu(OTf)₂ + Chiral Bisoxazoline | Chiral Bisoxazoline (BOX) | 92 | Earth-abundant metal; Requires optimization | [1] |
The catalytic efficiency and enantioselectivity of the ruthenium-catalyzed transfer hydrogenation are profoundly influenced by reaction parameters. Systematic optimization studies have identified critical variables:
Solvent Systems: The choice of solvent significantly impacts catalyst solubility, substrate diffusion, and transition state stability. Dichloromethane (DCM) has proven optimal for the ruthenium-TsDPEN catalyzed reduction of 7-bromo-2,3-dihydrobenzofuran-3-one. DCM provides excellent substrate solubility, maintains catalyst integrity, and facilitates the formation of the requisite bifunctional transition state. Polar protic solvents (e.g., methanol) can compete with the substrate for coordination sites or protonate key intermediates, while highly nonpolar solvents (e.g., hexane) limit solubility. Azeotropic mixtures like toluene/isopropanol, commonly used in transfer hydrogenation, were less effective for this specific substrate-catalyst combination [4].
Temperature: Reaction temperature exerts a dual influence on reaction kinetics and enantioselectivity. Lower temperatures generally enhance enantioselectivity by tightening the transition state but slow the reaction rate. For the synthesis of (R)-7-bromo-2,3-dihydrobenzofuran-3-ol, room temperature (20-25°C) represents the optimal compromise, achieving near-complete conversion (>95%) to the desired (R)-alcohol within 3 hours while maintaining high enantiomeric excess (>90% ee). Elevated temperatures (e.g., >40°C) accelerate the reaction but lead to noticeable erosion of enantioselectivity, likely due to accelerated background reactions or catalyst decomposition [4].
Reaction Time: Time-course studies indicate that the reaction typically reaches >95% conversion within 3 hours under standard conditions (DCM, RT, 5 mol% catalyst). Prolonged reaction times (e.g., >5 hours) offer no significant yield improvement and risk product decomposition or racemization, particularly if trace acidic impurities are present. The use of triethylamine as a mild base helps mitigate potential acid-catalyzed side reactions [4].
Catalyst Loading and Donor Equivalents: Optimized protocols employ 5 mol% catalyst loading and a slight excess of the hydrogen donor (formic acid:triethylamine azeotrope, 5:2 ratio). Reducing catalyst loading prolongs reaction time significantly without improving ee. Excess formic acid can lead to esterification of the product alcohol, while insufficient donor results in incomplete conversion [4].
Table 3: Optimization Parameters for Catalytic Transfer Hydrogenation
Parameter | Optimal Condition | Effect of Deviation (-) | Effect of Deviation (+) | Impact on ee |
---|---|---|---|---|
Solvent | Dichloromethane (DCM) | Low solubility (Hexane) → Slow reaction | Catalyst deactivation (MeOH) → Side products | High (Polar aprotic optimal) |
Temperature | 20-25°C (RT) | Slow kinetics (0-10°C) → Long reaction time | Reduced ee (>40°C) → Racemization | Moderate to High |
Reaction Time | 3 hours | Incomplete conversion (<2h) | Product decomposition (>5h) | Low (if reaction complete) |
Catalyst Loading | 5 mol% | Slow reaction (1-2 mol%) | Increased cost (10 mol%) | Low |
H-Donor (HCOOH:Et₃N) | 1.5 eq (5:2 ratio) | Incomplete conversion | Esterification side reaction | Low |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5